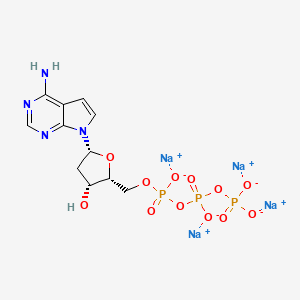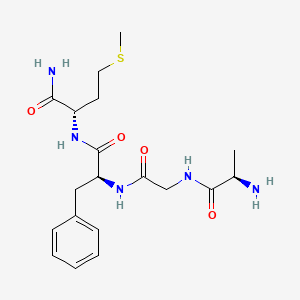
D-Ala-Gly-Phe-Met-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ala-Gly-Phe-Met-NH2 is a synthetic opioid peptide known for its potent agonistic activity at the delta opioid receptor This compound is a tetrapeptide consisting of D-alanine, glycine, phenylalanine, and methionine, with an amide group at the C-terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid (D-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Sequential Addition: Each subsequent amino acid (glycine, phenylalanine, and methionine) is added one by one, with deprotection steps in between.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions
D-Ala-Gly-Phe-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
D-Ala-Gly-Phe-Met-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for pain management and addiction treatment due to its selective activity at the delta opioid receptor.
Industry: Utilized in the development of new analgesic drugs and as a research tool in pharmacological studies.
作用机制
D-Ala-Gly-Phe-Met-NH2 exerts its effects by binding to the delta opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects. The compound’s selectivity for the delta opioid receptor makes it a valuable tool for studying the receptor’s role in pain and addiction pathways.
相似化合物的比较
Similar Compounds
Dermorphin: A heptapeptide with high selectivity for the mu opioid receptor.
Dermenkephalin: A peptide with high affinity and selectivity for the delta opioid receptor.
Met-enkephalin: An endogenous opioid peptide with activity at both mu and delta receptors.
Uniqueness
D-Ala-Gly-Phe-Met-NH2 is unique due to its specific sequence and high selectivity for the delta opioid receptor. Unlike dermorphin, which targets the mu receptor, this compound provides a more targeted approach for studying delta receptor-mediated effects. Its synthetic nature also allows for modifications to enhance stability and activity, making it a versatile tool in opioid research.
属性
分子式 |
C19H29N5O4S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1 |
InChI 键 |
YQVAAFNUCHSBSF-SNPRPXQTSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N |
规范 SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



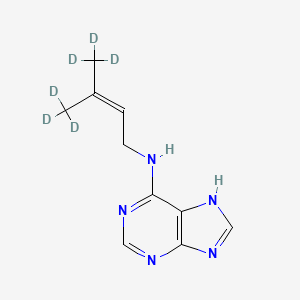

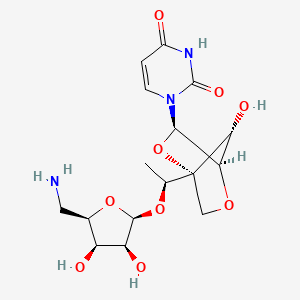

![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)

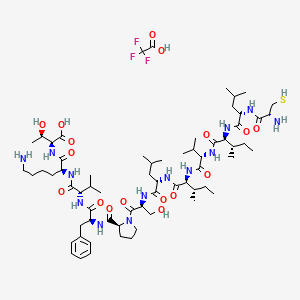
![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)


![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
